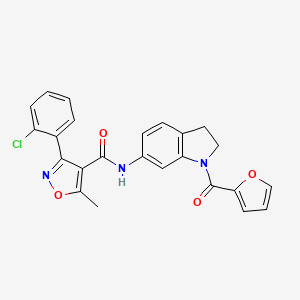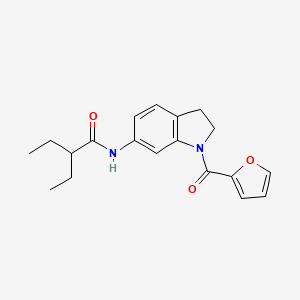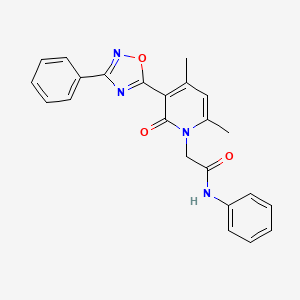
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Übersicht
Beschreibung
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X involves the inhibition of certain enzymes and pathways that are involved in cancer growth, inflammation, and neurodegeneration. Specifically, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Finally, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X have been extensively studied in vitro and in vivo. In cancer cells, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neuronal cells, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition or activation. Additionally, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been found to have low toxicity in vitro and in vivo, making it a relatively safe 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide to work with. However, one limitation of using 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is potential for research on 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Compound X has been found to have potential use in various research applications, including cancer research, inflammation research, and neurological research. In cancer research, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In inflammation research, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In neurological research, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c20-29(27,28)16-7-5-15(6-8-16)22-18(25)4-2-12-24-19(26)10-9-17(23-24)14-3-1-11-21-13-14/h1,3,5-11,13H,2,4,12H2,(H,22,25)(H2,20,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUBOUHJPRKGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205436.png)
![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3205445.png)
![N-(4-ethoxyphenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205446.png)

![N-(2-methoxy-5-methylphenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205464.png)
![4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide](/img/structure/B3205465.png)
![3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3205477.png)
![3-((2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3205485.png)



